2,3-Dichloro-4-methylbenzoic acid
Overview
Description
2,3-Dichloro-4-methylbenzoic acid is a chemical compound with the molecular formula C8H6Cl2O2 . It has a molecular weight of 205.04 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for 2,3-Dichloro-4-methylbenzoic acid is the same as its common name . The InChI code for this compound is 1S/C8H6Cl2O2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,1H3,(H,11,12) .Physical And Chemical Properties Analysis
2,3-Dichloro-4-methylbenzoic acid is a solid substance . It has a molecular weight of 205.04 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
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DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Organic Synthesis
- Application : DDQ is a widely used quinone with a high reduction potential. It mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
- Method : DDQ is used as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .
- Results : The use of DDQ has broadened the utility of these reactions, enabling the synthesis of valuable natural products and organic compounds .
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Synthesis of 5-Methyl-2-Nitrobenzoic Acid
- Application : 5-Methyl-2-nitrobenzoic acid is a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one, which is used in the production of raltitrexed, an antimetabolite drug used in cancer chemotherapy .
- Method : The production of 5-methyl-2-nitrobenzoic acid is mainly achieved by the nitration of 3-methylbenzoic acid in sulfuric acid .
- Results : The new and environmental friendly nitration process of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O has been developed .
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DDQ in Organic Transformations
- Application : DDQ is used as a versatile and easily recyclable oxidant in organic transformations . It mediates hydride transfer reactions and shows three accessible oxidation states .
- Method : DDQ is used in combination with protic acid to oxidize several aromatic donors to the corresponding cation radicals . The excited-state DDQ converts benzyls, heteroarenes, fluoroarenes, benzene, and olefins into their radical cation forms .
- Results : These reactive intermediates have been employed for the generation of C–C and C–X (N, O, or Cl) bonds in the synthesis of valuable natural products and organic compounds .
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Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid
- Application : 2,4-Dichloro-3,5-difluorobenzoic acid is synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile . This compound is a valuable intermediate for the synthesis of medicines, including antibacterials .
- Method : The production involves a reaction sequence of nitration, selective reduction, diazotisation, and chlorination .
- Results : The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid was achieved in good yield .
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Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid
- Application : A novel salicylic acid derivative called 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) was introduced as a potential alternative compound to substitute acetylsalicylic acid (ASA). It has anti-inflammatory and analgesic activity through cyclooxygenase (COX)-inhibition .
- Method : The synthesis of 3-CH2Cl involves the modification of salicylic acid .
- Results : Preliminary assessment results of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity have made 3-CH2Cl a promising compound for “new” drug development .
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Synthesis of 5-Methyl-2-Nitrobenzoic Acid
- Application : The synthesis of 5-methyl-2-nitrobenzoic acid is mainly achieved by the nitration of 3-methylbenzoic acid in sulfuric acid . This compound is a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one, which is used in the production of raltitrexed, an antimetabolite drug used in cancer chemotherapy .
- Method : The production of 5-methyl-2-nitrobenzoic acid involves a reaction sequence of nitration, selective reduction, diazotisation, and chlorination .
- Results : The synthesis of 5-methyl-2-nitrobenzoic acid was achieved in good yield .
Safety And Hazards
properties
IUPAC Name |
2,3-dichloro-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUDJTSPOLSTQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-4-methylbenzoic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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